

Detecting Apelin-13 Levels in Plasma Samples: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of quantitative data for the detection of **Apelin-13** in plasma samples. The information is intended for researchers, scientists, and professionals involved in drug development who are investigating the roles of **Apelin-13** in various physiological and pathological processes.

Apelin-13 is a bioactive peptide and one of the most active isoforms of the Apelin family.[1][2] It is considered an adipokine that plays a significant role in regulating biological processes such as energy metabolism, oxidative stress, inflammation, and apoptosis.[1][2] The Apelin/APJ system is widely distributed in the body and is a key area of research in cardiovascular health, metabolic diseases, and neurology.[1][3] The most biologically active isoform is **Apelin-13**, which has the highest affinity for the Apelin receptor (APJ), a G protein-coupled receptor.[4]

Methods for Apelin-13 Detection in Plasma

Several methods are available for the quantification of **Apelin-13** in plasma, each with its own advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] It is important to note that immunoassays may not be able to reliably distinguish between different apelin isoforms.[5]



Quantitative Data Summary

The following table summarizes reported concentrations of **Apelin-13** and its modified form, [Pyr1]-**apelin-13**, in human plasma from various studies.

Method	Analyte	Concentration Range	Sample Population	Reference
LC-MS/MS	[Pyr1]-apelin-13	7.7 to 23.3 pg/mL	Healthy volunteers	[6]
LC-MS/MS	[Pyr1]-apelin-13	58.3 ± 10.5 ng/mL	Healthy volunteers after infusion	[7][8]
ELISA	Apelin-13	125–8000 pg/mL (detection range)	Human	[9]
ELISA	Apelin-13	Cut-off value: 1579 ng/ml for PTE diagnosis	Patients with pulmonary thromboembolis m (PTE) and controls	[4]

Experimental Protocols Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying **Apelin-13** due to its balance of specificity, sensitivity, and ease of use.[4] The following is a general protocol based on commercially available human **Apelin-13** ELISA kits.[10][11][12][13]

- a. Sample Collection and Preparation:
- Serum: Collect whole blood and allow it to clot for two hours at room temperature or
 overnight at 4°C.[10] Centrifuge at 1000 ×g for 15-20 minutes.[10][11] Collect the serum and
 use it immediately or aliquot and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw
 cycles.[10][11]



- Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[10][12] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][11] Assay immediately or aliquot and store at -20°C or -80°C.[10][11]
- b. Assay Procedure (Example using a Sandwich ELISA):
- Bring all reagents, standards, and samples to room temperature before use.[10]
- Prepare all reagents and working standards as directed in the kit manual.[10]
- Add 100µl of standard or sample to each well of the pre-coated microplate.[10]
- Cover with an adhesive strip and incubate for 2 hours at 37°C.[10]
- Remove the liquid from each well.[10]
- Add 100µl of Biotin-antibody (1x) to each well.[10]
- Cover with a new adhesive strip and incubate for 1 hour at 37°C.[10]
- Aspirate and wash each well three to five times with wash buffer.[10][11]
- Add 100µl of HRP-avidin (1x) to each well.[10]
- Cover and incubate for 1 hour at 37°C.[10]
- Repeat the aspiration/wash step.[10]
- Add 90µl of TMB Substrate to each well and incubate for 15-30 minutes at 37°C, protected from light.[10]
- Add 50µl of Stop Solution to each well.[10]
- Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)



LC-MS/MS offers high sensitivity and specificity for quantifying **Apelin-13** and its isoforms, and can distinguish between them.[5]

- a. Sample Preparation:
- Collect blood samples and extract plasma.[7][8]
- To improve recovery, plasma pH can be lowered to 4.5.[6]
- For [Pyr1]apelin-13, plasma can be extracted in the presence of guanidine hydrochloride.[7] [8]
- Enrich apelin peptides using cation-exchange beads.[6]
- b. LC-MS/MS Analysis:
- Analyze the extracted samples using an LC-MS/MS system.[7][8]
- A robust and reproducible method for quantifying intact [Pyr1]apelin-13 and its metabolites
 has been developed.[7][8] This method has a lower limit of quantification (LLOQ) of 1 ng/ml.

Radioimmunoassay (RIA)

RIA is another sensitive method for **Apelin-13** detection, though less commonly used than ELISA.[4]

- a. Sample Preparation:
- Collect trunk blood on ice with 0.3 M EDTA.[14]
- Acidify plasma samples with 3 M HCl and store at -80°C.[14]
- After thawing, add 0.05% BSA and centrifuge at 20,000 x g at 4°C for 10 minutes.
- Adjust the pH of the supernatant to 6.5.[14]
- Extract Apelin using a Sep-Pak C18 cartridge.[14]
- Dry the samples and dissolve them in RIA buffer.[14]

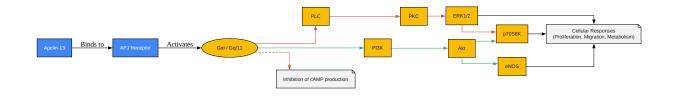


b. RIA Procedure:

- Incubate plasma samples with a polyclonal antiserum and 125I-labeled apelin tracer overnight at 4°C.[14]
- Add Amerlex and incubate for 10 minutes at room temperature.[14]
- Centrifuge the tubes at 2,600 x g at 4°C for 20 minutes.[14]
- Remove the supernatant and measure the radioactivity of the precipitates.[14]

Signaling Pathways and Experimental Workflow Apelin-13 Signaling Pathway

Apelin-13 binds to the G-protein coupled receptor APJ, activating several downstream signaling cascades.[15][16] These pathways are involved in a variety of cellular responses, including proliferation, migration, and metabolism.[15][16] **Apelin-13** can activate the PI3K/Akt and ERK1/2 signaling pathways.[15] It has been shown to induce ERK1/2 activation through the Gi2 pathway.[17][18]



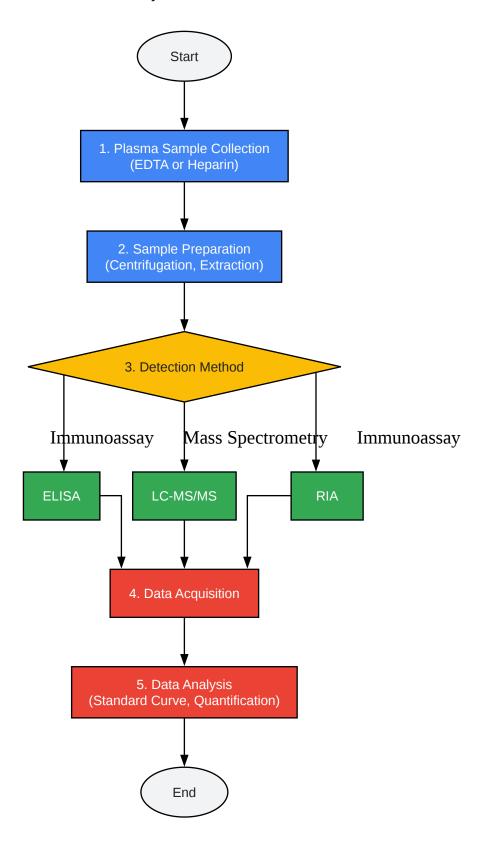
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Caption: Apelin-13 signaling pathways.

Experimental Workflow for Apelin-13 Detection



The general workflow for detecting **Apelin-13** in plasma samples involves several key steps, from sample collection to data analysis.





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Caption: General experimental workflow for **Apelin-13** detection.

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